trans-Dehydrocrotonin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22O4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(4aR,5'R,7R,8R,8aS)-5'-(furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C19H22O4/c1-11-7-14(20)8-16-15(11)4-3-12(2)19(16)9-17(23-18(19)21)13-5-6-22-10-13/h5-7,10,12,15-17H,3-4,8-9H2,1-2H3/t12-,15+,16+,17-,19-/m1/s1 |
InChI Key |
PHTWCRQCDPNVLQ-WCARXYILSA-N |
SMILES |
CC1CCC2C(C13CC(OC3=O)C4=COC=C4)CC(=O)C=C2C |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]([C@@]13C[C@@H](OC3=O)C4=COC=C4)CC(=O)C=C2C |
Canonical SMILES |
CC1CCC2C(C13CC(OC3=O)C4=COC=C4)CC(=O)C=C2C |
Synonyms |
dehydrocrotonin trans-dehydrocrotonin |
Origin of Product |
United States |
Isolation and Occurrence in Biological Systems for Research Purposes
Primary Botanical Sources: Croton cajucara Benth. and Related Species
The principal botanical source of trans-dehydrocrotonin is Croton cajucara Benth., a plant indigenous to the Amazon region. researchgate.netnih.govnih.govscielo.br This species has been extensively studied, revealing that the concentration of this compound can vary with the age of the plant. Research has shown that the highest yields of this compound are obtained from the stem bark of mature plants, specifically those between 4 to 6 years of age, where it can constitute up to 1.4% of the dry bark's weight. researchgate.net In contrast, younger plants, such as those around 3 years old, contain a significantly lower concentration, approximately 0.26%. researchgate.net Interestingly, in very young plants (18 months old), this compound may not be present at all, with the triterpene acetyl aleuritolic acid being the predominant component of the stem bark. researchgate.net
While Croton cajucara is the most prolific source, this compound has also been isolated from other species within the Croton genus, including Croton eluteria, Croton urucurana, and Croton schiedeanus. The presence of this compound across multiple species underscores the chemotaxonomic significance of clerodane diterpenes within this genus.
| Botanical Source | Plant Part | Typical Yield of this compound |
| Croton cajucara Benth. (4-6 years old) | Stem Bark | Up to 1.4% of dry weight researchgate.net |
| Croton cajucara Benth. (3 years old) | Stem Bark | Approximately 0.26% of dry weight researchgate.net |
| Croton eluteria | Not specified in detail | Present |
| Croton urucurana | Not specified in detail | Present |
| Croton schiedeanus | Not specified in detail | Present |
Advanced Extraction, Isolation, and Purification Methodologies for Research Yields and Purity
The isolation of this compound for research purposes involves a multi-step process that begins with solvent extraction followed by advanced chromatographic techniques to achieve high yields and purity.
The initial step typically involves the extraction from the dried and powdered plant material, most commonly the stem bark of Croton cajucara. A variety of organic solvents are employed for this purpose, with the choice of solvent influencing the efficiency of the extraction. A common phytochemical approach involves the use of solvents such as ethanol (B145695), ethyl acetate (B1210297), and acetone. researchgate.net The selection of the solvent system is a critical factor in maximizing the yield of the target compound while minimizing the co-extraction of undesirable impurities.
Following the initial extraction, the crude extract, which contains a complex mixture of phytochemicals, undergoes further fractionation and purification. Column chromatography is a fundamental technique used for the separation of this compound from other constituents. kanto.com.mysilicagelpouch.comteledynelabs.commiamioh.edu Silica gel is the most commonly used stationary phase for this purpose due to its effectiveness in separating medium-polarity compounds like clerodane diterpenes. kanto.com.mycolumn-chromatography.com
The purification process is often carried out using a gradient elution system, where the polarity of the mobile phase is gradually increased. This allows for the sequential separation of compounds based on their affinity for the stationary phase. A typical solvent system for the column chromatography of Croton extracts might begin with a non-polar solvent like hexane (B92381) and gradually incorporate more polar solvents such as ethyl acetate and acetone. This systematic change in solvent polarity allows for the elution of different fractions, with this compound being collected in the fraction corresponding to its polarity.
For achieving the high purity required for detailed biological and chemical studies, more advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are employed. mdpi.comnih.gov Preparative HPLC, with its superior resolution, allows for the isolation of this compound at purities often exceeding 95%. The choice of the HPLC column, mobile phase composition, and flow rate are all critical parameters that are optimized to achieve the desired separation.
| Step | Technique | Stationary Phase | Mobile Phase (Illustrative) | Purpose |
| 1. Extraction | Solvent Extraction | - | Ethanol, Ethyl Acetate, Acetone researchgate.net | To obtain a crude extract from the plant material. |
| 2. Fractionation | Column Chromatography | Silica Gel kanto.com.myteledynelabs.comcolumn-chromatography.com | Gradient of Hexane, Ethyl Acetate, Acetone | To separate the crude extract into fractions of varying polarity. |
| 3. Purification | High-Performance Liquid Chromatography (HPLC) mdpi.comnih.gov | Reversed-phase (e.g., C18) or Normal-phase | Acetonitrile/Water or other solvent mixtures | To isolate this compound at high purity. |
Comprehensive Structural Elucidation and Stereochemical Analysis of Trans Dehydrocrotonin and Its Derivatives
Theoretical and Computational Chemistry Approaches for Geometrical and Electronic Structure Analysis
Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electron density distribution in a molecule, allowing for the characterization and quantification of chemical bonds and other intramolecular interactions. science.govufrn.br A topological analysis of the electron density of trans-Dehydrocrotonin (t-DCTN) has been performed to identify and characterize the intramolecular interactions that contribute to its structural stability. science.govresearchgate.net This analysis is based on identifying critical points in the electron density (ρ) and evaluating specific properties at these points. researchgate.net
A molecular graph of t-DCTN reveals the presence of five bond critical points (BCPs) associated with intramolecular closed-shell interactions. researchgate.netresearchgate.net These interactions are crucial for understanding the molecule's preferred conformation and stability. researchgate.net Three of these interactions are identified as hydrogen-hydrogen bonds. researchgate.net
The nature of these interactions is defined by five key topological parameters calculated at the bond critical point:
ρb : The value of the electron density at the bond critical point.
∇²ρ : The Laplacian of the electron density. A positive value indicates a depletion of charge, characteristic of closed-shell interactions like hydrogen bonds, ionic bonds, or van der Waals interactions. researchgate.net
|λ₁|/λ₃ : The ratio of the eigenvalues of the Hessian matrix of the charge density. For closed-shell interactions, this ratio is less than 1. researchgate.net
Gb/ρb : The ratio of the kinetic energy density (Gb) to the electron density. A value greater than or close to 1 is typical for closed-shell interactions. researchgate.net
Hb : The total energy density at the bond critical point. A positive value, or a value close to zero, is also indicative of a closed-shell interaction. researchgate.net
Interactive Table: QTAIM Topological Data for Intramolecular Interactions in this compound *
Data sourced from Soares (2014) Ph.D. Thesis. researchgate.net The analysis identifies interactions as closed-shell, with three being specific hydrogen-hydrogen bonds, contributing to the molecule's stability.
Chemical Synthesis, Structural Modification, and Structure Activity Relationship Sar Studies of Trans Dehydrocrotonin
Semisynthesis of Analogues and Derivatives from Natural trans-Dehydrocrotonin
The availability of this compound from its natural source has facilitated a wide range of semisynthetic modifications, primarily targeting the reactive functional groups of the molecule to generate analogues with improved pharmacological profiles.
Design and Synthesis of Nitrogenated Derivatives (e.g., Hydrazones, Oximes)
A significant focus of the semisynthetic work on this compound has been the modification of the C-2 carbonyl group in the A ring to produce various nitrogen-containing derivatives. scielo.br This strategy aims to explore how changes in the electronic and steric properties at this position influence biological activity.
The synthesis of these derivatives is generally straightforward and proceeds with good yields. scielo.br For instance, hydrazone derivatives have been prepared by reacting this compound with hydrazine (B178648) hydrate, methyl hydrazine, or phenyl hydrazine in ethanol (B145695) at room temperature. scielo.br The reaction times vary depending on the specific hydrazine used. scielo.br Similarly, the oxime derivative is synthesized by treating this compound with hydroxylamine (B1172632) hydrochloride in a basic ethanol solution under reflux. scielo.br A methylated oxime can also be produced. scielo.br
The formation of these new compounds is confirmed by spectroscopic methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. scielo.br A key indicator in the IR spectra is the disappearance of the carbonyl (C=O) stretching band and the appearance of a new band corresponding to the C=N bond of the hydrazone or oxime. scielo.br ¹H and ¹³C NMR spectroscopy further confirm the structural changes, showing characteristic shifts in the signals of the A ring. scielo.br
These nitrogenated derivatives have been evaluated for their biological activities, particularly their cytotoxic effects against cancer cell lines. scielo.br
Table 1: Synthesized Nitrogenated Derivatives of this compound
| Derivative | Reagents | Yield (%) |
| Unsubstituted Hydrazone | Hydrazine hydrate, ethanol | 80 |
| Methyl-hydrazone | Methyl hydrazine, ethanol | 60 |
| Phenyl-hydrazone | Phenyl hydrazine, ethanol | 75 |
| Oxime | Hydroxylamine hydrochloride, NaOH, ethanol | 80 |
| Methylated Oxime | Not specified | Not specified |
Stereoselective Reduction Strategies for New Diastereoisomeric Compounds (e.g., trans-crotonin, epimeric alcohols)
Stereoselective reduction of the C-2 carbonyl group of this compound has been a key strategy to generate new diastereoisomeric compounds, including trans-crotonin and epimeric alcohols. researchgate.netresearchgate.net These modifications allow for the investigation of the stereochemistry at C-2 on biological activity.
The reduction of this compound to yield a mixture of epimeric alcohols, t-DCTN-α-OL and t-DCTN-β-OL, has been achieved using sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in methanol. researchgate.netresearchgate.net This method provides a diastereoisomeric pair resulting from the reduction of the C-2 carbonyl group. researchgate.net The individual diastereoisomers can be characterized using chromatographic techniques like HPLC and their structures confirmed by X-ray diffraction and NMR spectroscopy. researchgate.netresearchgate.net
The catalytic hydrogenation of this compound is another method used to produce trans-crotonin. science.gov These reduction strategies are crucial for creating a library of related compounds to study how the three-dimensional structure influences biological function.
Synthesis of Carboxylated Analogues for Profile Optimization
To address potential toxicity issues associated with the furan (B31954) ring of this compound, researchers have synthesized carboxylated analogues. mdpi.comresearchgate.net The rationale behind this modification is that the introduction of a carboxylic acid (COOH) group could alter the metabolic pathway of the molecule, potentially preventing the formation of toxic intermediates. researchgate.net
One approach involves the insertion of a COOH group into the molecule, leading to a new derivative referred to as CCTN. researchgate.net This modification has been shown to reduce the cytotoxicity and genotoxicity of the parent compound in hepatocellular carcinoma (HepG2) cells. researchgate.net The carboxylated derivative demonstrated a less potent cytotoxic effect and did not significantly decrease cell viability at the tested concentrations. researchgate.net This suggests that carboxylation could be a viable strategy for optimizing the therapeutic profile of this compound by reducing its adverse effects. mdpi.com
Development of Novel Synthetic Methodologies for the Clerodane Skeleton
The complex and stereochemically rich structure of the clerodane skeleton has made it a challenging target for total synthesis. researchgate.netthieme-connect.com The development of novel synthetic methodologies is crucial not only for the synthesis of this compound and its analogues but also for a wide range of other biologically active clerodane diterpenoids. google.com
Key challenges in the synthesis of the clerodane framework include the stereoselective construction of the decalin ring system, which typically contains multiple contiguous stereogenic centers. researchgate.netthieme-connect.com Major strategies to control the stereochemistry include:
Diastereoface-selective reactions on a rigid ring system. researchgate.netthieme-connect.com
Exploiting the conformational preferences of a rigid ring structure in equilibrium. researchgate.netthieme-connect.com
Diastereoselective cyclization reactions. researchgate.netthieme-connect.com
Various synthetic approaches have been reported, often classified based on the primary method used to construct the stereocenters. thieme-connect.com Some syntheses rely on diastereoface-selective reactions on pre-existing rigid rings, while others employ multiple stereocontrolled cyclization reactions. thieme-connect.com The development of these methods is essential for providing access to a diverse range of clerodane structures for biological evaluation. researchgate.net
Mechanistic Studies of Chemical Transformations and Reaction Pathways
Understanding the mechanisms of the chemical transformations involving this compound is fundamental for optimizing reaction conditions and designing new synthetic strategies.
A notable area of study has been the mechanism of the stereoselective reduction of the C-2 carbonyl group. Research has investigated the role of additives like cerium(III) chloride in the sodium borohydride reduction. researchgate.net A modified Gemal and Luche's mechanism has been proposed, which proceeds in a stepwise fashion. researchgate.net Theoretical calculations have supported the experimental findings, showing the participation of the solvent (methanol) in the transition state when using NaBH₄ alone, which is different from the mechanism involving the NaBH₄/Ce³⁺ system. researchgate.net
Furthermore, theoretical studies using density functional theory (DFT) have been employed to investigate the proposed mechanism for the toxicity of this compound. researchgate.net These studies suggest that the furan ring is a key nucleophilic moiety and that its oxidation, likely through epoxidation, can lead to reactive intermediates responsible for toxicity. researchgate.net Understanding these reaction pathways is crucial for designing derivatives with reduced toxicity.
Structure-Activity Relationship (SAR) Investigations of Synthesized Derivatives for Biological Potency
Structure-activity relationship (SAR) studies are essential for identifying the key structural features of this compound and its derivatives that are responsible for their biological activity. By systematically modifying the parent molecule and evaluating the biological potency of the resulting analogues, researchers can build a comprehensive understanding of the pharmacophore.
For the nitrogenated derivatives, SAR studies have revealed that modifications at the C-2 position significantly impact cytotoxic activity. scielo.br The phenyl-hydrazone and methyl-hydrazone derivatives, for instance, were found to be more active than the parent this compound and its natural analogue, trans-crotonin, against Ehrlich carcinoma and K562 leukemia cells. scielo.br These findings suggest that the introduction of a nitrogenated moiety at C-2 can enhance cytotoxic potential. scielo.br Furthermore, these nitrogenated derivatives, with the exception of the methyl-hydrazone, showed a strong inhibitory effect on DNA-topoisomerase I, indicating a possible mechanism for their cytotoxic action. scielo.br
The stereochemistry at C-2, as explored through the synthesis of epimeric alcohols, is also a critical factor in determining biological activity. The differential effects of these diastereomers highlight the importance of the three-dimensional arrangement of atoms for receptor binding and biological response.
The synthesis of carboxylated derivatives has shown that it is possible to reduce the toxicity of this compound while potentially maintaining or modulating its therapeutic effects. researchgate.net This demonstrates that targeted modifications can lead to an improved therapeutic index.
Mechanistic Investigations of Biological Activities in Preclinical Research Models
Antineoplastic and Cytotoxic Mechanisms in Cancer Cell Lines
trans-Dehydrocrotonin has demonstrated notable antineoplastic and cytotoxic effects across a range of cancer cell lines. researchgate.netscielo.br The mechanisms contributing to these activities are multifaceted, involving the induction of programmed cell death, interference with essential enzymes for DNA replication, disruption of cell proliferation pathways, and modulation of key intracellular signaling networks.
Induction of Programmed Cell Death (Apoptosis) and Necrosis
A primary mechanism by which this compound exerts its anticancer effects is through the induction of programmed cell death, or apoptosis, as well as necrosis in cancer cells. researchgate.netbvsalud.org Studies have shown that treatment with this compound can trigger the characteristic morphological and biochemical hallmarks of apoptosis. scielo.brcapes.gov.br For instance, in human promyelocytic leukemia (HL60) cells, the compound was found to induce DNA fragmentation, a key feature of apoptosis. capes.gov.br The process of apoptosis is a controlled and energy-dependent cascade of molecular events that leads to the elimination of damaged or unwanted cells. In contrast, necrosis is a form of cell death that results from acute cellular injury. Research on hepatocellular carcinoma (HepG2) cells has indicated that this compound can induce cell death via necrosis. researchgate.net The ability to trigger these cell death pathways is a crucial aspect of its potential as an anticancer agent. ejgm.co.uk
Table 1: Effect of trans-Dehydrocrotonin on Cell Death in Cancer Cell Lines
| Cell Line | Type of Cancer | Observed Effect | Reference |
|---|---|---|---|
| HL60 | Human Promyelocytic Leukemia | Induction of Apoptosis (DNA fragmentation) | capes.gov.br |
| HepG2 | Hepatocellular Carcinoma | Induction of Necrosis | researchgate.net |
Inhibition of DNA Topoisomerase I Activity
DNA topoisomerase I is a critical nuclear enzyme that plays a vital role in DNA metabolism by altering the topological state of DNA, making it an important target for anticancer drugs. researchgate.netnih.gov this compound has been identified as an inhibitor of this enzyme. researchgate.netscielo.br In vitro assays have demonstrated that this compound can inhibit the relaxation of supercoiled DNA, a process mediated by topoisomerase I. researchgate.net This inhibitory effect on DNA topoisomerase I is believed to be correlated with the cytotoxic activity of the compound. scielo.br By interfering with the function of this essential enzyme, this compound can disrupt DNA replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells.
Perturbation of Cell Proliferation and Viability Pathways
This compound has been shown to significantly perturb cell proliferation and viability in various cancer cell lines. researchgate.netnih.gov This is a fundamental aspect of its antineoplastic properties. For example, in hepatocellular carcinoma (HepG2) cells, the compound was observed to inhibit cell proliferation. researchgate.net The reduction in cell viability is a direct consequence of the cytotoxic mechanisms initiated by the compound. The MTT assay, a colorimetric assay for assessing cell metabolic activity, has been used to quantify the reduction in cell viability in response to this compound treatment. researchgate.net These findings underscore the compound's ability to interfere with the fundamental processes that drive cancer cell growth and survival.
Table 2: Impact of trans-Dehydrocrotonin on Cancer Cell Proliferation and Viability
| Cell Line | Type of Cancer | Effect | Reference |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | Inhibition of cell proliferation | researchgate.net |
| Various | Various Cancers | Reduction in cell viability | researchgate.net |
Proposed Mechanisms of Interaction with Cellular Macromolecules: Adduct Formation with DNA and Proteins
The cytotoxic effects of this compound may also be explained by its potential to form adducts with cellular macromolecules such as DNA and proteins. researchgate.netresearchgate.net An adduct is a product of a direct chemical reaction between a compound and a biological molecule. taylorandfrancis.com The formation of DNA adducts, in particular, is considered a potential cancer-initiating event. taylorandfrancis.comberkeley.edu While direct evidence for this compound adduct formation is still an area of active investigation, its chemical structure suggests the possibility of such interactions. This mechanism, alongside oxidative stress induction, is a proposed pathway for its cytotoxic activity. researchgate.net
Modulation of Key Intracellular Signaling Cascades (e.g., PI3K/Akt/mTOR, MAPK)
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. mdpi.comscientificarchives.comnih.gov Dysregulation of this pathway is a common feature in many cancers. nih.govfrontiersin.org While direct studies on the effect of this compound on the PI3K/Akt/mTOR and mitogen-activated protein kinase (MAPK) pathways are emerging, the modulation of these pathways is a known mechanism for many natural anticancer compounds. mdpi.comnih.gov The ability of a compound to interfere with these signaling cascades can halt the uncontrolled growth and proliferation characteristic of cancer cells. There is significant crosstalk between the PI3K/Akt/mTOR and MAPK pathways, and inhibiting one can affect the other. scientificarchives.com Further research is needed to fully elucidate the specific interactions of this compound with these critical signaling networks.
Anti-inflammatory Pathways and Immunomodulation
In addition to its anticancer properties, this compound exhibits significant anti-inflammatory and immunomodulatory effects. scielo.brnih.govthieme-connect.com It has been shown to inhibit carrageenin-induced paw edema and cotton pellet granuloma in rats, which are common models for studying acute and chronic inflammation. researchgate.netnih.gov The compound also demonstrated the ability to inhibit acetic acid-induced writhing in mice, a model for visceral pain that is often associated with inflammation. nih.gov These effects suggest that this compound can interfere with the signaling pathways that mediate inflammatory responses. Furthermore, its potential as an immunomodulator suggests it could influence the activity of immune cells. thieme-connect.comresearchgate.net The precise molecular targets within these anti-inflammatory and immunomodulatory pathways are an ongoing area of research.
Table 3: Anti-inflammatory Activity of trans-Dehydrocrotonin in Preclinical Models
| Animal Model | Condition | Observed Effect | Reference |
|---|---|---|---|
| Rat | Carrageenin-induced paw edema | Significant inhibition | researchgate.netnih.gov |
| Rat | Cotton pellet granuloma | Significant inhibition | researchgate.netnih.gov |
| Mouse | Acetic acid-induced writhing | Inhibition | nih.gov |
Inhibition of Inflammatory Mediators and Cytokine Production (e.g., TNF-α)
This compound has demonstrated notable anti-inflammatory properties in various preclinical models. nih.govresearchgate.net Research indicates that its anti-inflammatory effects are significant in both carrageenin-induced paw edema and cotton pellet granuloma tests in rats. researchgate.net One of the mechanisms contributing to its anti-inflammatory profile involves the modulation of cytokine production. Specifically, this compound has been found to significantly induce the levels of Tumor Necrosis Factor-alpha (TNF-α). psu.ac.th This modulation of TNF-α, a key pro-inflammatory cytokine, suggests a complex interaction with the immune response, potentially enhancing certain immune functions. psu.ac.thnih.gov
Regulation of Nuclear Factor Kappa B (NF-κB) Signaling
The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory processes and is a target for various anti-inflammatory compounds. arvojournals.org this compound has been identified as an inhibitor of the NF-κB transcription factor. researchgate.net The compound contains a Michael acceptor unit, a structural feature that can interact with cysteine residues in target proteins like IκB kinase, which is upstream of NF-κB. nih.gov This interaction can lead to the inhibition of NF-κB signaling. nih.gov The suppression of this pathway is a key mechanism underlying the anti-inflammatory and potentially the anti-cancer activities of the compound. researchgate.netnih.gov By inhibiting NF-κB, this compound can downregulate the expression of numerous pro-inflammatory genes, thereby mitigating the inflammatory response. researchgate.net
Modulation of 5-Lipoxygenase Activity
The 5-lipoxygenase (5-LOX) pathway is responsible for the biosynthesis of leukotrienes, which are potent inflammatory mediators. rsc.org Inhibition of 5-LOX is a key strategy for controlling inflammation. thieme-connect.com this compound has been shown to modulate 5-lipoxygenase activity. researchgate.net It is among several norditerpenes that have been reported to inhibit 5-LOX enzymes. nih.govsemanticscholar.org This inhibitory action on the 5-LOX biosynthesis pathway prevents the production of pro-inflammatory leukotrienes, representing another significant facet of its anti-inflammatory mechanism. nih.govresearchgate.net
Antileishmanial Mechanisms
This compound has emerged as a potent agent against Leishmania parasites, demonstrating significant activity in preclinical studies. sci-hub.se Its efficacy stems from specific molecular interactions that disrupt essential parasitic functions, leading to parasite death without significant toxicity to host cells. sci-hub.seresearchgate.net
Inhibition of Parasitic Enzymes: Trypanothione (B104310) Reductase (TryR)
A primary target for the antileishmanial action of this compound is the parasitic enzyme Trypanothione Reductase (TryR). researchgate.net This enzyme is crucial for the parasite's defense against oxidative stress, maintaining the intracellular thiol balance through the reduction of trypanothione disulfide. researchgate.netfrontiersin.org Since TryR is unique to trypanosomatids and absent in mammals, it represents an ideal target for selective drug development. frontiersin.orgfrontiersin.org Studies have shown that this compound effectively inhibits the activity of TryR in the soluble fractions of infective Leishmania amazonensis promastigotes. researchgate.net Among several terpenes tested, this compound displayed the most potent inhibitory effects on this vital enzyme. researchgate.net This inhibition compromises the parasite's ability to counteract the oxidative burst generated by host macrophages, a key component of the host's defense mechanism. frontiersin.org
Efficacy against Promastigotes and Amastigotes in in vitro Models
In vitro studies have consistently demonstrated the high efficacy of this compound against both the promastigote (the motile, flagellated form in the insect vector) and the amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania amazonensis. researchgate.netphcog.com The compound has shown potent activity against promastigotes and both axenic and intracellular amastigotes. researchgate.netfrontiersin.orgfrontiersin.org Notably, it is highly effective against the clinically relevant intracellular amastigote form, reducing infection in mouse peritoneal macrophages at concentrations that are non-toxic to the host cells. researchgate.net This high selectivity for the parasite over mammalian cells highlights its potential as a therapeutic candidate. sci-hub.se
Table 1: In Vitro Antileishmanial Activity of this compound against Leishmania amazonensis
| Parasite Stage | IC50 (µg/mL) | Reference |
| Promastigotes | 6.30 ± 0.06 | researchgate.netphcog.com |
| Axenic Amastigotes | 19.18 ± 0.05 | researchgate.netphcog.com |
| Intracellular Amastigotes | 0.47 ± 0.03 | researchgate.net |
Antiulcerogenic Mechanisms
The antiulcerogenic properties of this compound (DHC) have been demonstrated in various preclinical models, suggesting its potential as a gastroprotective agent. nih.govkisti.re.kr The mechanisms underlying this activity appear to be multifactorial, involving both the enhancement of mucosal defense systems and the modulation of aggressive factors like gastric acid secretion. nih.govscielo.br Studies indicate that the core structure of the diterpene is crucial for this effect. kisti.re.kr
A key mechanism implicated in the gastroprotective effect of this compound is its ability to bolster the defensive factors of the gastric mucosa. nih.gov Research suggests that the antiulcerogenic activity is likely associated with an increase in the production of prostaglandin (B15479496) E2 (PGE2). nih.govscielo.br Prostaglandins, particularly those of the E series, are known to play a critical role in maintaining gastric mucosal integrity and stimulating the healing of ulcers. nih.govconicet.gov.ar The protective action of DHC against gastric lesions induced by agents like indomethacin (B1671933) may be mediated by this enhancement of prostaglandin synthesis. nih.govnih.gov However, studies have also indicated that DHC does not appear to increase the production of free mucus, another important protective element. kisti.re.kr
Hypoglycemic and Antidiabetic Mechanisms in Experimental Models
This compound has been identified as a compound with significant hypoglycemic and antihyperglycemic properties, indicating its potential in the context of diabetes management. nih.govnih.govmdpi.com Its effectiveness has been observed in various experimental models of hyperglycemia. nih.govnih.gov
Preclinical studies have demonstrated that this compound effectively regulates glucose homeostasis. In alloxan-induced diabetic rat models, oral administration of DHC resulted in a significant hypoglycemic effect. nih.govmdpi.com Specifically, it has been shown to reduce fasting blood glucose levels by as much as 53% and to significantly lessen the peak in blood sugar levels following a glucose challenge in normal rats. nih.govnih.govmdpi.com This antihyperglycemic action suggests that DHC can improve glucose tolerance. nih.gov The hypoglycemic efficacy of DHC has been found to be comparable to that of the established antidiabetic drug, glibenclamide. nih.gov The mechanism is thought to involve enhancing insulin (B600854) sensitivity, which promotes the removal of glucose from the plasma. niscair.res.inichsmt.org
| Experimental Model | Finding | Reference |
|---|---|---|
| Alloxan-induced diabetic rats | Demonstrated significant hypoglycemic activity. | nih.govmdpi.com |
| Glucose-fed normal rats | Effectively lowered the peak blood sugar levels. | nih.gov |
| Alloxan-induced hyperglycemic rats | Reduced fasting blood glucose by 53%. | nih.govmdpi.com |
While the primary hypoglycemic mechanisms are being elucidated, the role of this compound in hepatic metabolism is also a subject of investigation. The liver is a central site for glucose and lipid metabolism, and compounds affecting blood glucose often interact with hepatic pathways. ichsmt.org The aqueous extract of Croton cajucara, of which DHC is the main component, has been shown to reduce hepatic oxidative stress markers in streptozotocin-induced diabetic rats, suggesting a protective effect on the liver in diabetic conditions. wiley.com High doses of DHC have been associated with hepatic alterations, indicating a significant interaction with liver tissues, though the specific effects on metabolic and biotransformation enzymes like cytochrome P450s have not been fully detailed in the context of its antidiabetic action. researchgate.net
Hypolipidemic and Cardioprotective Mechanisms in Preclinical Models
This compound has also been recognized for its hypolipidemic and cardioprotective activities in preclinical research. nih.govnih.gov These effects are significant given the close relationship between dyslipidemia, diabetes, and cardiovascular disease. nih.gov
The hypolipidemic effect of DHC has been demonstrated in mice with hyperlipidemia induced by a high-fat diet. Oral treatment with the compound markedly suppressed the increase in total cholesterol and triglyceride levels. nih.gov Further analysis revealed that DHC also reduces the levels of high-density lipoprotein (HDL), very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol. nih.gov The resulting lower atherogenic index points to the potential of DHC as an anti-atherogenic agent. nih.gov Additionally, its ability to reduce ethanol-induced hypertriglyceridemia has been confirmed in rat models. nih.govnih.gov
The cardioprotective mechanisms of this compound appear to be linked to its hemodynamic effects. In normotensive rats, intravenous administration of DHC induced a dose-dependent reduction in mean arterial pressure and heart rate. nih.gov This hypotensive effect is not mediated by muscarinic or beta-adrenergic receptors but was found to be abolished by an inhibitor of nitric oxide synthase. nih.gov This suggests that the vasodilatory action of DHC is at least partially dependent on the release of nitric oxide from the endothelium, which promotes relaxation of vascular smooth muscle. nih.govscielo.br
| Activity | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Hypolipidemic | Mice on a high-fat diet | Markedly suppressed the rise in total cholesterol and triglycerides; Reduced HDL, VLDL, and LDL cholesterol. | nih.gov |
| Ethanol-induced hypertriglyceridemic rats | Significantly decreased triglyceride levels. | nih.govnih.gov | |
| Cardioprotective | Normotensive rats | Reduced mean arterial pressure and heart rate in a dose-dependent manner. | nih.gov |
| Vasorelaxant effect linked to nitric oxide release. | nih.gov |
Antigenotoxic and Antimutagenic Properties in Cellular and in vivo Models
This compound (DCTN) has demonstrated significant protective effects against genetic damage in preclinical studies. Research indicates that DCTN is not genotoxic or cytotoxic on its own, as evaluated in Swiss mouse bone marrow cells through micronucleus and chromosomal aberration tests. scielo.brscielo.br More importantly, it has been identified as an antigenotoxic agent, capable of mitigating the DNA-damaging effects of other substances. scielo.brscielo.br
Studies have confirmed its antimutagenic properties in both in vitro and in vivo models. researchgate.net This protective capacity suggests that DCTN can interfere with the processes that lead to mutations, offering a potential mechanism for its previously reported antitumorigenic effects. asm.org The ability of DCTN to prevent genetic damage underscores its potential as a chemoprotective compound.
Antioestrogenic Effects in Hormonal Regulation Studies
Investigations into the hormonal effects of this compound have revealed significant antioestrogenic activity. asm.orgsbpmed.org.brscielo.br In studies using rats, DCTN demonstrated a clear antioestrogenic effect. sbpmed.org.br Endocrine-disrupting chemicals can interfere with normal hormone signaling and reproductive functions by affecting processes like steroid production. nih.gov The action of DCTN on hormonal pathways suggests it may modulate estrogen-dependent processes. This activity is a key area of interest, as substances with antioestrogenic properties can influence various physiological and pathological conditions that are dependent on estrogen signaling.
Insecticidal and Insect Growth Regulatory Mechanisms
Beyond its pharmacological effects in mammalian models, this compound has been identified as a potent agent against insects. It functions as an insect growth regulator, a class of substances that interfere with the life cycle of insects. nih.gov Specifically, DCTN and its isomer, cis-dehydrocrotonin, have been shown to possess insect growth inhibitory properties. nih.govresearchgate.net
These compounds disrupt the normal development and maturation processes of insects, which can be a more targeted and potentially safer alternative to broad-spectrum insecticides. The mechanism often involves interference with hormonal systems that control molting and metamorphosis. Such regulatory actions highlight the potential of clerodane diterpenes like DCTN in the development of novel biopesticides. researchgate.net
Neuropharmacological Investigations: Central Nervous System (CNS) Effects and Analgesic Pathways
This compound has been the subject of several neuropharmacological studies to determine its effects on the central nervous system and its potential as an analgesic. Research using rodent models has shown that DCTN exhibits notable antinociceptive (pain-relieving) activity, particularly in models of peripheral pain. scielo.brresearchgate.netresearchgate.net However, its effects on the CNS appear to be dose-dependent. At higher doses (e.g., 100 mg/kg), it produced mild to moderate CNS depressant activities in animal tests like the open-field test. scielo.brresearchgate.net In contrast, it showed negligible antidepressant activity and had no significant effect on motor coordination in the rotarod test. scielo.brresearchgate.net
The compound's analgesic potential is significant. It was found to be effective in inhibiting acetic acid-induced abdominal writhing in mice, a common model for screening peripheral analgesics. innpharmacotherapy.comresearchgate.net This suggests that DCTN can modulate pain signaling pathways effectively.
Differentiation of Peripheral vs. Central Analgesic Effects
A crucial aspect of analgesic research is distinguishing between central and peripheral mechanisms of action. nih.gov Central analgesics, like morphine, act on opioid receptors in the brain and spinal cord, while peripheral analgesics act at the site of injury and inflammation. nih.govnih.gov
Studies on this compound strongly indicate a predominantly peripheral mechanism of action. scielo.brscielo.brresearchgate.net In the hot-plate test, a model that measures response to a centrally mediated pain stimulus, DCTN showed only mild analgesic activity. scielo.brresearchgate.net However, it demonstrated strong antinociceptive effects in the acetic acid-induced writhing test, a model sensitive to peripherally acting agents. scielo.brresearchgate.netresearchgate.net This suggests that DCTN interferes with the local mediators of pain and inflammation in the peripheral nervous system rather than altering pain perception in the central nervous system. nysora.com This profile is advantageous as it suggests DCTN could be used as a potent analgesic agent for peripheral pain without the significant CNS side effects associated with centrally acting drugs. scielo.brscielo.brresearchgate.net
Table of Analgesic Activity of this compound (DCTN) in Preclinical Models
| Test Model | Species | Effect of DCTN | Implied Mechanism |
|---|---|---|---|
| Acetic Acid-Induced Writhing | Mice | Strong inhibition of writhing scielo.brresearchgate.net | Peripheral Analgesia |
| Hot-Plate Test | Mice | Mild analgesic activity scielo.brresearchgate.net | Weak Central Analgesia |
| Open-Field Test | Rodents | Mild to moderate CNS depressant activity at high doses scielo.br | Central Nervous System Effect |
| Rotarod Test | Mice | No effect on motor coordination scielo.br | No significant CNS impairment |
Advanced Analytical Methodologies for Research Application and Quantification
Validated Spectrophotometric Methods for Quantification in Research Formulations and Experiments
Spectrophotometry, particularly UV-Vis spectrophotometry, offers a straightforward, cost-effective, and widely accessible technique for the quantification of t-DCTN in various research formulations. scielo.br This method is especially valuable for routine analysis and for quantifying the compound in complex delivery systems like inclusion complexes and liposomes. researchgate.netscielo.brscielo.br
A validated UV spectrophotometric method has been successfully developed for the determination of t-DCTN in inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD). researchgate.netunlp.edu.ar This is significant because such complexes are explored to enhance the aqueous solubility of t-DCTN. researchgate.net The method demonstrates good precision, with a relative standard deviation of less than 2%, and high accuracy, between 99.6% and 100.02%. researchgate.netunlp.edu.ar The linearity of this method was established in the concentration range of 1–20 μg/mL. researchgate.net
Similarly, spectrophotometric methods have been validated for the quantification of other compounds within liposomal formulations, demonstrating the versatility of this technique for analyzing encapsulated molecules. scielo.br For instance, a method for an acridine (B1665455) derivative, LPSF/AC04, showed linearity in a concentration range of 0.3 to 2.0 µg/mL with a maximum absorption wavelength (λmax) at 250 nm in methanol. scielo.brresearchgate.net The validation of these methods typically adheres to guidelines from the International Conference on Harmonisation (ICH) and other regulatory bodies, ensuring parameters like linearity, precision, accuracy, specificity, and robustness are thoroughly assessed. scielo.brscielo.br
Table 1: Validation Parameters of a UV Spectrophotometric Method for trans-Dehydrocrotonin
| Parameter | Result | Citation |
| Linearity Range | 1–20 μg/mL | researchgate.net |
| Accuracy | 99.6% - 100.02% | researchgate.netunlp.edu.ar |
| Precision (RSD) | < 2% | researchgate.netunlp.edu.ar |
| Regression Equation | [t-DCTN] = (absorbance + 0.00147)/0.04214 | researchgate.netunlp.edu.ar |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Derivative Characterization
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of this compound and the characterization of its derivatives. ufpe.brresearchgate.net Its high resolving power allows for the separation of closely related compounds, making it ideal for detecting impurities and analyzing complex mixtures. torontech.comsepscience.com
A validated HPLC method has been developed for the quantification of t-DCTN in nanocapsules, which are designed as drug delivery systems. ufpe.br This method is crucial for determining the encapsulation efficiency and ensuring the quality of the formulation. ufpe.br Reversed-phase HPLC (RP-HPLC) is a common mode used for such analyses, employing a non-polar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity. wikipedia.org
HPLC is also instrumental in the characterization of t-DCTN derivatives. For example, the diastereoisomeric products formed from the stereoselective reduction of t-DCTN were successfully characterized using HPLC analysis alongside NMR data. researchgate.net The selectivity of HPLC allows for the separation and quantification of these closely related stereoisomers. researchgate.net Furthermore, HPLC coupled with a Diode-Array Detector (DAD) enables peak purity assessment by comparing UV-Vis spectra across a single peak, which helps to ensure that a chromatographic peak corresponds to a single compound. embrapa.br
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Description | Citation |
| Column | Symmetry C18, 3 μm, 120Å (3.0 mm × 150 mm) | nih.gov |
| Mobile Phase | Gradient of (A) Acetonitrile + 0.1% TFA and (B) Water + 0.1% TFA | nih.gov |
| Flow Rate | 0.600 mL/min | nih.gov |
| Detection | UV at 220 nm | nih.gov |
| Application | Determination of chemical and radiochemical purity of related compounds. | nih.gov |
Chromatographic Methods Coupled with Mass Spectrometry for Metabolite Profiling in Research Samples
The combination of chromatographic methods, particularly liquid chromatography (LC), with mass spectrometry (MS) is a powerful technique for metabolite profiling of this compound in research samples. nih.govthermofisher.com This approach, often referred to as LC-MS, provides both separation of metabolites and their structural identification based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov
LC-MS is essential for understanding the metabolic fate of t-DCTN in biological systems. nih.gov The successful identification of drug metabolites requires optimized chromatographic separation to resolve individual metabolites from complex biological matrices like plasma or urine, and carefully selected MS conditions to detect and characterize these compounds. nih.gov The use of high-resolution mass spectrometry (HRMS) can further aid in the determination of the elemental composition of metabolites. thermofisher.com
Metabolite profiling studies often employ both reversed-phase liquid chromatography (RPLC) for non-polar to moderately polar metabolites and hydrophilic interaction liquid chromatography (HILIC) for more polar compounds to achieve broader coverage of the metabolome. thermofisher.comdiva-portal.org Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of volatile and thermally stable metabolites, often after a derivatization step to increase their volatility. nih.govresearchgate.net These comprehensive analytical strategies are crucial for elucidating the metabolic pathways of t-DCTN and identifying potential bioactive or toxic metabolites. researchgate.net
Development of Advanced Delivery Systems for Optimized Research Bioaccessibility and Efficacy
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Enhanced Bioavailability in Research Models
Self-nanoemulsifying drug delivery systems (SNEDDS) have emerged as a promising strategy to enhance the oral bioavailability of poorly soluble compounds like t-DCTN. These isotropic mixtures of oils, surfactants, and co-surfactants spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
A study focused on developing a SNEDDS for t-DCTN using copaiba oil as the oil phase. mdpi.comresearcher.life The resulting formulation, SNEDDS-CO-DCTN, consisted of Tween 80 (7% w/w) as the surfactant and copaiba oil (0.5% w/w) carrying 1 mg of t-DCTN. mdpi.com Physicochemical characterization of this system revealed the formation of spherical nanodroplets with an average size of approximately 10 nm and a uniform distribution, as indicated by a low polydispersity index (PDI) between 0.1 and 0.2. mdpi.comresearcher.lifenih.gov Transmission electron microscopy (TEM) analysis confirmed the spherical morphology of the nanocarriers. mdpi.comresearcher.lifenih.gov
The in vitro release kinetics of t-DCTN from the SNEDDS formulation, studied under simulated gastrointestinal conditions, demonstrated a controlled release profile that followed the Fickian diffusion model. researchgate.net This controlled release is crucial for maintaining sustained compound levels in research models.
Furthermore, the antioxidant activity of the t-DCTN-loaded SNEDDS was evaluated. The SNEDDS-CO-DCTN formulation, at a concentration of 1 mg/mL, exhibited antioxidant activity comparable to or even better than a 10 mg/mL solution of unformulated t-DCTN dissolved in dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearcher.lifenih.gov This suggests that the SNEDDS formulation not only improves the solubility of t-DCTN but also enhances its bioaccessibility and potential efficacy in experimental antioxidant studies. mdpi.com
Table 1: Physicochemical Properties of t-DCTN-loaded SNEDDS
| Parameter | Value | Reference |
|---|---|---|
| Composition | ||
| t-DCTN | 1 mg | mdpi.comnih.gov |
| Copaiba Oil | 0.5% (w/w) | mdpi.comnih.gov |
| Tween 80 | 7% (w/w) | mdpi.comnih.gov |
| Characteristics | ||
| Particle Size | ~10 nm | mdpi.comresearcher.lifenih.gov |
| Polydispersity Index (PDI) | 0.1 - 0.2 | mdpi.comresearcher.lifenih.gov |
| Morphology | Spherical | mdpi.comresearcher.lifenih.gov |
Cyclodextrin (B1172386) Inclusion Complexes for Solubility Enhancement and Research Performance
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity, making them capable of encapsulating hydrophobic molecules like t-DCTN to form inclusion complexes. researchgate.netoatext.com This complexation can significantly enhance the aqueous solubility and stability of the guest molecule. researchgate.net
Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been investigated for its ability to form an inclusion complex with t-DCTN. researchgate.netnih.gov The formation of the t-DCTN:HP-β-CD inclusion complex has been confirmed through various analytical techniques. researchgate.net A validated UV spectrophotometric method was developed for the quantification of t-DCTN within these complexes, demonstrating the suitability for routine analysis in research settings. researchgate.net The precision of this method showed a relative standard deviation of less than 2%, with an accuracy between 99.6% and 100.02%. researchgate.net
The primary advantage of forming this inclusion complex is the significant improvement in the water solubility of t-DCTN, which is a major limiting factor for its research applications. researchgate.net This enhanced solubility allows for better dissolution in aqueous physiological environments, potentially leading to improved performance in various experimental models. researchgate.net Studies have also explored the co-encapsulation of the t-DCTN:HP-β-CD complex into other delivery systems to further optimize its properties. nih.gov
Table 2: Analytical Validation for t-DCTN in HP-β-CD Inclusion Complex
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 1-20 µg/mL | researchgate.net |
| Precision (RSD) | < 2% | researchgate.net |
| Accuracy | 99.6 - 100.02% | researchgate.net |
Liposomal Encapsulation for Controlled Release in Experimental Studies
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core, capable of encapsulating both lipophilic and hydrophilic compounds. nih.gov For a lipophilic compound like t-DCTN, encapsulation within the phospholipid bilayer of liposomes offers a viable strategy for controlled release and improved delivery in experimental settings. nih.govscielo.br
Research has demonstrated the successful encapsulation of t-DCTN into liposomes (LD). nih.gov Furthermore, the t-DCTN:HP-β-CD inclusion complex has also been encapsulated within liposomes (LC) to combine the benefits of both delivery systems. nih.gov High encapsulation efficiencies were achieved for both formulations, with 95.0 ± 3.8% for LD and 91.1 ± 5.6% for LC. nih.gov
The in vitro release kinetics of t-DCTN from both liposomal formulations were evaluated using a dialysis technique and found to be in substantial agreement with the Fickian diffusion model, indicating a controlled release mechanism. nih.gov This controlled release is advantageous for maintaining therapeutic concentrations over an extended period in experimental studies.
In vivo studies using a Sarcoma 180 tumor model in Swiss mice demonstrated the enhanced antitumor activity of the liposomal formulations. nih.gov Treatment with LD and LC resulted in tumor inhibitions of 79.4 ± 9.6% and 63.5 ± 5.5%, respectively. nih.gov Notably, the liposomal encapsulation of t-DCTN doubled its antitumor activity compared to the free compound. nih.gov An important finding was that the liposomal formulations also reduced the hepatotoxic effects associated with t-DCTN, a significant advantage for in vivo research. nih.gov
Table 3: Characteristics and Efficacy of t-DCTN-loaded Liposomes
| Formulation | Encapsulation Efficiency (%) | Tumor Inhibition (%) | Reference |
|---|---|---|---|
| t-DCTN-loaded Liposomes (LD) | 95.0 ± 3.8 | 79.4 ± 9.6 | nih.gov |
Microparticulate Systems for Sustained Research Delivery
Microparticulate systems, using biodegradable polymers such as poly-ε-caprolactone (PCL) and poly(D,L-lactic-co-glycolic)-acid (PLGA), have been developed to provide sustained delivery of t-DCTN. researchgate.netscielo.br These systems are designed to release the encapsulated compound over an extended period, which is beneficial for long-term in vivo studies.
The development of PCL and PLGA microparticles involved the co-encapsulation of both t-DCTN and the t-DCTN:hydroxypropyl-β-cyclodextrin (t-DCTN:HP-β-CD) inclusion complex. researchgate.net The loading of t-DCTN into these microparticles ranged from 11.25 to 45.0 mg. researchgate.net
For PLGA microparticles, the co-encapsulation of t-DCTN and its cyclodextrin complex led to a 50% increase in drug loading and an improved controlled release profile. scielo.br The drug encapsulation efficiency and drug loading for these microparticles increased from 58.8% to 75.7% and from 2.36% to 10.12% (m/m), respectively. researchgate.net The increase in the drug-to-polymer ratio was found to influence the particle size of the PLGA microparticles, suggesting a high affinity of t-DCTN for the PLGA matrix. researchgate.net These findings indicate that PLGA microparticles containing co-encapsulated t-DCTN and its cyclodextrin complex are promising biocompatible drug delivery systems for further pharmacological investigations. scielo.brscienceopen.com
Table 4: Properties of t-DCTN in PCL and PLGA Microparticles
| Polymer | Drug Loading Range (mg) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|
| PCL | 11.25 - 45.0 | Not specified | Not specified | researchgate.net |
Future Research Directions and Translational Perspectives Preclinical Focus
Elucidation of Novel Molecular Targets and Signaling Pathways
While existing research has identified some biological activities of t-DCTN, a deeper understanding of its precise molecular interactions is crucial for its development as a therapeutic agent. nih.gov Future studies will aim to uncover novel molecular targets and delineate the signaling pathways it modulates.
Initial studies have suggested that t-DCTN may exert its effects through various mechanisms. For instance, it has been shown to possess anti-inflammatory and antinociceptive properties. google.nl Furthermore, some terpenes are known to interact with critical inflammatory pathways such as NF-κB and reduce the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6. mdpi.com The Michael acceptor unit present in t-DCTN suggests a potential for interaction with cellular nucleophiles, such as cysteine residues in proteins, which could modulate various signaling pathways. frontiersin.org
Future research will employ a range of techniques to identify direct binding partners of t-DCTN. This includes affinity chromatography, where t-DCTN is immobilized to a solid support to capture interacting proteins from cell lysates, followed by mass spectrometry-based protein identification. Additionally, genetic and biochemical studies will be crucial in validating these potential targets and understanding their role in the observed biological effects. tandfonline.com For example, investigating its effects on key regulatory proteins like cyclin-dependent kinases (CDKs) and cyclins could provide insights into its antiproliferative activity. unav.edu
The potential for t-DCTN to modulate pathways like PI3K/Akt/mTOR and MAPK, which are central to cell proliferation and survival, has been suggested and warrants further investigation. mdpi.com Unraveling these complex signaling networks will provide a more complete picture of t-DCTN's mechanism of action and guide its therapeutic application.
Rational Design of Targeted Analogues Based on Mechanistic Insights
A significant hurdle in the development of t-DCTN is its reported hepatotoxicity, which has been linked to the furan (B31954) ring in its structure. researchgate.net A key future direction is the rational design and synthesis of targeted analogues that retain or enhance the desired therapeutic effects while minimizing toxicity. researchgate.net
This process will be guided by structure-activity relationship (SAR) studies, which systematically explore how modifications to the t-DCTN scaffold affect its biological activity. researchgate.netnih.gov By understanding which parts of the molecule are essential for its therapeutic actions and which contribute to its toxicity, medicinal chemists can design new derivatives with an improved safety profile.
For example, a carboxylated derivative of t-DCTN has already been synthesized, demonstrating reduced cytotoxicity and genotoxicity in hepatocellular carcinoma (HepG2) cells compared to the parent compound. mdpi.comresearchgate.net This was achieved by inserting a COOH group to potentially prevent the formation of toxic intermediates. researchgate.net
Further modifications will focus on various parts of the t-DCTN molecule. This includes altering the furan ring, modifying the α,β-unsaturated ketone system, and introducing different functional groups to the clerodane skeleton. researchgate.netscielo.br For instance, the synthesis of nitrogenated derivatives by modifying the ketone moiety has been explored to enhance cytotoxic activities. scielo.br The goal is to create a library of analogues that can be screened for improved potency, selectivity, and reduced off-target effects.
Advanced Computational Modeling for Structure-Based Drug Design and Interactions
Advanced computational modeling plays a pivotal role in modern drug discovery and will be instrumental in the preclinical development of t-DCTN. nih.govresearchgate.netingentaconnect.com Techniques like molecular docking and molecular dynamics simulations provide valuable insights into how t-DCTN and its analogues interact with potential biological targets at an atomic level. scielo.brgardp.org
Molecular docking studies can predict the binding affinity and orientation of a ligand (like t-DCTN) within the active site of a target protein. nih.govresearchgate.netingentaconnect.com This information is crucial for understanding the mechanism of action and for guiding the design of more potent inhibitors. For example, docking studies have been used to investigate the interaction of t-DCTN with bovine serum albumin, suggesting a preference for hydrophilic regions. scielo.br Similar studies can be applied to other potential targets to identify key amino acid residues involved in binding. nih.govresearchgate.netingentaconnect.com
Structure-based drug design (SBDD) utilizes the three-dimensional structure of a target protein to design novel molecules that are predicted to bind with high affinity and selectivity. gardp.orgoptibrium.com As the structures of more potential t-DCTN targets are elucidated, SBDD will become an increasingly powerful tool for generating novel analogues with optimized pharmacological properties.
Furthermore, computational methods can be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties and potential toxicity of new analogues before they are synthesized, saving time and resources. Density functional theory (DFT) calculations, for instance, have been used to explore the electronic structure of t-DCTN and propose a mechanism for its toxicity related to the furan ring. researchgate.netresearchgate.net
Integration of Omics Technologies for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. These high-throughput approaches, including proteomics and metabolomics, allow for a comprehensive and unbiased analysis of the global changes that occur in cells or organisms upon treatment with t-DCTN.
Proteomics involves the large-scale study of proteins, their structures, and their functions. mdpi.com By comparing the proteome of t-DCTN-treated cells with that of untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. nih.gov This can provide valuable clues about the compound's mechanism of action and identify potential biomarkers of its activity. scispace.com For instance, a proteomics approach could reveal the upregulation or downregulation of specific enzymes, signaling proteins, or structural components in response to t-DCTN.
Metabolomics , the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, can reveal changes in metabolic pathways affected by t-DCTN. By analyzing the complete set of small-molecule metabolites in a biological sample, researchers can identify metabolic shifts associated with the compound's therapeutic effects or toxicity. Untargeted metabolomics has been successfully applied to study the effects of other natural products and their derivatives.
The integration of data from these omics platforms will provide a systems-level view of t-DCTN's biological activity, revealing interconnected pathways and networks that are modulated by the compound. This comprehensive profiling will be invaluable for understanding its therapeutic potential and for identifying potential safety concerns early in the preclinical development process.
Strategies for Overcoming Research-Identified Limitations for Enhanced Preclinical Development
A critical aspect of the future research on this compound involves developing strategies to overcome its identified limitations, primarily its potential toxicity and suboptimal pharmacokinetic properties. researchgate.net This will be crucial for its successful translation into a viable preclinical candidate.
One of the main strategies is molecular modification , as discussed in the context of rational analogue design. By chemically altering the t-DCTN structure, researchers aim to create derivatives with an improved biological profile. mdpi.comresearchgate.net A key success in this area has been the synthesis of a carboxylated derivative of t-DCTN, which exhibited reduced cytotoxicity and genotoxicity. researchgate.net This demonstrates the feasibility of mitigating toxicity through targeted chemical changes. The focus will be on modifications that reduce the reactivity of the furan ring, which is believed to be a primary contributor to its toxic effects. researchgate.netresearchgate.net
Another promising approach is the use of drug delivery systems . Encapsulating t-DCTN in nanocarriers, such as liposomes or self-nanoemulsifying drug delivery systems (SNEDDS), can improve its solubility, stability, and bioavailability, while also potentially reducing its toxicity by controlling its release and distribution in the body. mdpi.comresearchgate.netresearchgate.net For example, incorporating t-DCTN into a copaiba oil-based SNEDDS has been shown to be a prospective system for oral drug delivery. mdpi.comresearchgate.net Similarly, nanoparticles loaded with t-DCTN have been prepared and evaluated for their in vitro activity. nih.gov
By combining these strategies of molecular modification and advanced drug delivery, researchers can work towards optimizing the therapeutic index of t-DCTN, paving the way for its progression through preclinical development.
Q & A
Q. What experimental methodologies are recommended for isolating and characterizing trans-Dehydrocrotonin from Croton cajucara?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic techniques like column chromatography or HPLC for purification. Characterization requires spectroscopic methods (NMR, IR, and MS) to confirm the clerodane diterpene structure. Purity validation should adhere to guidelines for new compounds, including elemental analysis and melting point determination .
Q. How can researchers design preliminary pharmacological assays to evaluate this compound’s bioactivity?
- Methodological Answer : Start with in vitro models such as antioxidant assays (DPPH radical scavenging) or anti-inflammatory tests (e.g., COX inhibition). Dose-response curves should be established using standardized protocols. Positive controls (e.g., ascorbic acid for antioxidants) and statistical validation (ANOVA, p < 0.05) are critical to ensure reproducibility .
Q. What are the key considerations for assessing this compound’s acute toxicity in preclinical studies?
- Methodological Answer : Follow OECD guidelines for acute oral toxicity (e.g., fixed-dose procedure). Use rodent models (rats/mice) with escalating doses (10–2000 mg/kg) and monitor mortality, behavioral changes, and histopathological alterations. Include control groups and adhere to ethical standards for animal studies, as outlined in the Declaration of Helsinki .
Advanced Research Questions
Q. How can molecular docking studies elucidate this compound’s mechanism of action in ulcer prevention?
- Methodological Answer : Use software like AutoDock Vina to simulate interactions between this compound and targets (e.g., H+/K+ ATPase or prostaglandin receptors). Validate predictions with in vitro enzyme inhibition assays and compare binding affinities to known inhibitors. Cross-reference results with in vivo antiulcer models (e.g., ethanol-induced gastric lesions in rats) .
Q. What strategies resolve contradictions in this compound’s genotoxic vs. antigenotoxic effects reported across studies?
- Methodological Answer : Conduct dose-dependent comet assays and micronucleus tests under standardized conditions. Assess confounding variables (e.g., metabolism-dependent activation via S9 mix in Ames tests). Compare results with structurally analogous diterpenes and evaluate study design biases (e.g., sample size, exposure duration) .
Q. How do pharmacokinetic parameters influence this compound’s efficacy in cardiovascular models?
- Methodological Answer : Perform bioavailability studies (e.g., plasma concentration-time curves in rats) using LC-MS/MS. Analyze metabolites via hepatic microsomal assays. Correlate pharmacokinetic data (Cmax, AUC) with hemodynamic outcomes (e.g., blood pressure modulation in hypertensive models) .
Data Analysis & Reproducibility
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s bioactivity studies?
Q. How should researchers address batch-to-batch variability in this compound extracts?
- Methodological Answer : Implement quality control protocols:
- Chemical standardization : HPLC fingerprinting with reference standards.
- Biological standardization : Bioactivity consistency checks (e.g., IC50 in antioxidant assays).
Document variability in supplementary materials to enhance reproducibility .
Guidelines for Research Question Formulation
- Specificity : Frame questions to address mechanistic hypotheses (e.g., “How does this compound inhibit H+/K+ ATPase?”) rather than broad inquiries .
- Reproducibility : Ensure methods are detailed enough for replication (e.g., solvent ratios, centrifugation parameters) .
- Ethical Compliance : Explicitly state ethical approvals for animal/human studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
